Vitamin P

Description

Properties

CAS No. |

10163-13-0 |

|---|---|

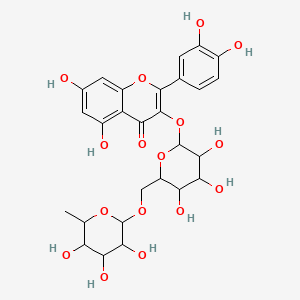

Molecular Formula |

C27H28CdO16 |

Molecular Weight |

720.9 g/mol |

IUPAC Name |

cadmium(2+);7-hydroxy-2-(3-hydroxy-4-oxidophenyl)-4-oxo-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-5-olate |

InChI |

InChI=1S/C27H30O16.Cd/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;/q;+2/p-2 |

InChI Key |

QBDVYUHPWTYFNX-UHFFFAOYSA-L |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])O)C5=CC(=C(C=C5)[O-])O)O)O)O)O)O)O.[Cd+2] |

Other CAS No. |

153-18-4 1340-08-5 |

Origin of Product |

United States |

Historical and Conceptual Evolution of the Vitamin P Terminology

Early Observations and the Capillary Permeability Factor Concept

In the 1930s, researchers observed that the administration of synthetic Vitamin C was sometimes less effective in treating scurvy symptoms compared to extracts derived from certain plants, such as Hungarian red pepper and lemon juice. osf.iodigitellinc.com This led to the hypothesis that these plant extracts contained additional substances that complemented the action of Vitamin C. osf.iodigitellinc.com

Studies indicated that these unidentified substances influenced the permeability and fragility of capillary walls. osf.iodigitellinc.com This observed effect, particularly the ability to reduce increased capillary permeability and fragility, led to the proposal of a new dietary factor, initially termed "citrin" (due to its presence in citrus fruits) and later designated "Vitamin P," with "P" standing for permeability. wikipedia.orgoxfordreference.comsuplimenteoriginale.ro Early evidence suggested that a deficiency in this "this compound" could lead to increased capillary fragility, distinct from the symptoms of Vitamin C deficiency. osf.io

Disambiguation from Ascorbic Acid Research

The research into "this compound" was closely intertwined with the study of ascorbic acid (Vitamin C). Albert Szent-Györgyi, a key figure in Vitamin C discovery, and his colleagues observed that while purified or synthetic ascorbic acid was effective against many scurvy symptoms, it was less effective in addressing certain pathological conditions characterized by increased capillary permeability or fragility. digitellinc.com Extracts from Hungarian red pepper or lemon juice, however, readily improved these conditions. digitellinc.com

This distinction in activity suggested the presence of a factor in the plant extracts, separate from ascorbic acid, that was responsible for the effects on capillaries. digitellinc.com Early studies in guinea pigs on a scorbutogenic diet showed that while they developed scurvy symptoms, they also exhibited reduced capillary resistance, an effect that was reversed by the addition of "citrin" or other flavonoids to their diet. osf.iofrontiersin.org However, attempts to isolate and characterize a single compound responsible for this "this compound" activity yielded confusing and sometimes irreproducible results, partly attributed to the chemical complexity of the plant extracts and diets used in experiments. digitellinc.com Some early skepticism arose when purified hesperidin (B1673128) and eriodictin, without Vitamin C, did not delay the onset or retard the fatal termination of scurvy in guinea pigs on a scorbutogenic diet, leading some to question the suggestion of a combined deficiency. lakewoodacupuncture.org However, later work indicated a relationship, with some "this compound"-active materials potentially protecting ascorbic acid from oxidation or permitting higher tissue storage of ascorbic acid. lakewoodacupuncture.org

Recognition of Diverse Compounds Exhibiting "this compound" Activity: The Emergence of Flavonoids and Bioflavonoids

As research progressed, it became evident that "this compound" activity was not attributable to a single compound but rather to a group of related substances found in plants. osf.iodigitellinc.com These compounds were identified as flavonoids and, later, the broader term bioflavonoids was used, particularly by American scientists, to emphasize their biological activity. arabnews.com

Several flavonoids and coumarins were identified as possessing "this compound"-like activity over the years. osf.iodigitellinc.com Early examples of substances found to exhibit this activity included hesperidin, eriodictyol, hesperidin methyl chalcone (B49325), and neohesperidin, initially part of the "citrin" extract. wikipedia.org Other flavonoids like rutin (B1680289), quercetin (B1663063), myricetin (B1677590), kaempferol (B1673270), apigenin (B1666066), and luteolin (B72000) were also associated with "this compound" activity. suplimenteoriginale.roarabnews.com This recognition of a diverse group of compounds, rather than a single entity, began to shift the understanding away from a strict "vitamin" definition. osf.iodigitellinc.com

Transition to Modern Flavonoid Research Paradigms and Scientific Nomenclature

The historical inability to define a single chemical entity and specific mode of action for "this compound" contributed to skepticism regarding its classification as a true vitamin. osf.iodigitellinc.com Unlike essential vitamins with clearly defined deficiency diseases and specific biochemical roles, the effects associated with "this compound" were found to be exerted by a variety of compounds. osf.iomedindia.net

Consequently, the term "this compound" is now considered obsolete in scientific nomenclature. wikipedia.orgmedindia.netencyclopedia.pub The compounds historically referred to as "this compound" are now classified within the broader group of flavonoids and other polyphenolic compounds. wikipedia.orgmedindia.nethealthline.com Modern research focuses on the diverse chemical structures, classifications (such as flavones, flavonols, flavanones, anthocyanidins, etc.), biosynthesis, and various biological activities of these compounds, which extend beyond capillary permeability to include antioxidant, anti-inflammatory, and other effects. medindia.netencyclopedia.pubhealthline.comfrontiersin.orgnih.gov The understanding has transitioned to recognizing these substances as important plant secondary metabolites with potential health-promoting properties, rather than essential dietary vitamins in the classical sense. medindia.nethealthline.comresearchgate.net

Taxonomy and Systematics of Flavonoid Compounds in Biological Systems

Fundamental Structural Backbones and Core Classification Principles

Flavonoids are chemically characterized by a fifteen-carbon (C15) skeleton, which consists of two benzene (B151609) rings (designated as A and B) connected by a three-carbon heterocyclic pyran ring (C). nih.govresearchgate.net This C6-C3-C6 structure is the fundamental backbone of all flavonoids. wikipedia.orgencyclopedia.pub The various classes of flavonoids are distinguished by the level of oxidation, the pattern of substitution on the C ring, and the position at which the B ring attaches to the C ring. nih.govnih.gov Individual compounds within each class are further differentiated by the substitution patterns on the A and B rings, often involving hydroxylation, methylation, and glycosylation. nih.gov

The major subclasses of flavonoids include flavones, flavonols, flavanones, isoflavonoids, flavanols (which include catechins and proanthocyanidins), and anthocyanins. researchgate.netnih.gov These classifications are based on the structural variations in the heterocyclic C ring. nih.gov

Flavones and Flavone (B191248) Glycosides

Flavones possess the backbone of 2-phenylchromen-4-one. mdpi.com A key structural feature is a double bond between the second and third carbon atoms (C2-C3) and a ketone group at the fourth carbon (C4) of the C ring. mdpi.comwhiterose.ac.uk Hydroxyl groups are commonly found at positions 5 and 7 of the A-ring and positions 3' and 4' of the B-ring. mdpi.com

Flavones frequently occur in nature as glycosides, where a sugar moiety is attached. nih.gov These are typically 7-O-glycosides, meaning the sugar is linked to the hydroxyl group at the 7th position. nih.govwhiterose.ac.uk Glycosylation can also occur at the C5 position. mdpi.com This attachment of sugars increases the solubility and stability of the compounds. researchgate.net Common flavones include apigenin (B1666066) and luteolin (B72000). nih.gov

| Flavone Examples | Structural Characteristics |

| Apigenin | Hydroxyl groups at positions 5, 7, and 4'. |

| Luteolin | Hydroxyl groups at positions 5, 7, 3', and 4'. |

| Baicalein (B1667712) | Hydroxyl groups at positions 5, 6, and 7. |

| Chrysin | Hydroxyl groups at positions 5 and 7. |

Flavonols and Flavonol Glycosides

Flavonols are structurally similar to flavones, with the defining difference being the presence of a hydroxyl group at the C3 position of the C ring. mdpi.comwhiterose.ac.uk This makes them 3-hydroxyflavones. nih.gov Like flavones, they possess a C2-C3 double bond and a C4 ketone group. nih.gov The diversity of flavonol compounds is largely due to glycosylation and methylation. mdpi.com

Flavonol glycosides are most commonly formed through O-glycosylation at the C3 position, and less frequently at the C7 position. mdpi.comwhiterose.ac.uk Quercetin (B1663063) and kaempferol (B1673270) are prominent examples of flavonols. whiterose.ac.uk

| Flavonol Examples | Structural Characteristics |

| Quercetin | 3,5,7,3',4'-pentahydroxyflavone. whiterose.ac.uk |

| Kaempferol | Hydroxyl groups at positions 3, 5, 7, and 4'. |

| Myricetin (B1677590) | Hydroxyl groups at positions 3, 5, 7, 3', 4', and 5'. |

| Isorhamnetin | A derivative of quercetin with a methyl group at the 3' position. mdpi.com |

Flavanones and Flavanone (B1672756) Glycosides

Flavanones, also known as dihydroflavones, are distinguished by the saturation of the C2-C3 bond in the C ring, which is a double bond in flavones and flavonols. mdpi.comencyclopedia.pub They have a chiral center at C2. nih.gov Hydroxyl groups are typically present at positions 5 and 7 of the A-ring, with hydroxyl or methoxy (B1213986) groups at the C3' or C4' positions of the B-ring. mdpi.com

Similar to other flavonoids, flavanones exist as glycosides. mdpi.com The sugar moiety, which can be a glucoside, rhamnoside, rutinoside, or neohesperidoside, is commonly attached at the C7 position of the aglycone. mdpi.com Naringenin (B18129) and hesperetin (B1673127) are well-known flavanones. mdpi.com

| Flavanone Examples | Structural Characteristics |

| Naringenin | Aglycone of naringin; hydroxyl groups at 5, 7, and 4'. mdpi.com |

| Hesperetin | Aglycone of hesperidin (B1673128); hydroxyl at 5, 7, 3' and methoxy at 4'. mdpi.com |

| Eriodictyol | Hydroxyl groups at positions 5, 7, 3', and 4'. |

| Pinocembrin | Hydroxyl groups at positions 5 and 7. |

Isoflavonoids

The defining structural feature of isoflavonoids is the attachment of the B-ring to the C3 position of the C-ring, rather than the C2 position seen in other flavonoid classes. nih.govwikipedia.org This results in a 3-phenylchromen-4-one backbone. wikipedia.org Isoflavonoids are derived biosynthetically from a flavanone intermediate. wikipedia.org

This class includes isoflavones, isoflavanones, and pterocarpans. wikipedia.org Like other flavonoids, isoflavonoids can be found as aglycones or as glycosides. nih.gov Prominent examples of isoflavones include genistein (B1671435) and daidzein, which are often referred to as phytoestrogens due to their structural similarity to estrogen. nih.govnih.gov

| Isoflavonoid Examples | Structural Characteristics |

| Genistein | Hydroxyl groups at positions 5, 7, and 4'. |

| Daidzein | Hydroxyl groups at positions 7 and 4'. |

| Glycitein | A methoxylated isoflavone (B191592). nih.gov |

Anthocyanins and Anthocyanidins

Anthocyanidins are the aglycone (sugar-free) forms of anthocyanins and are based on the flavylium (B80283) (2-phenylchromenylium) ion, which has a positive charge on the C-ring. tandfonline.comthepharmajournal.com This class of flavonoids is responsible for many of the red, purple, and blue colors in plants. wikipedia.org The six most common anthocyanidins are cyanidin, delphinidin, pelargonidin, peonidin, malvidin, and petunidin, which differ in the hydroxylation and methoxylation patterns of the B-ring. tandfonline.com

Anthocyanins are glycosides of anthocyanidins. wikipedia.org The sugar moieties are most commonly attached at the C3 position and sometimes at the C5 or C7 positions. thepharmajournal.com The presence of these sugar groups increases the stability of the anthocyanidin molecule. encyclopedia.pub

| Common Anthocyanidins | B-Ring Substitution Pattern |

| Pelargonidin | 4'-OH |

| Cyanidin | 3',4'-OH |

| Delphinidin | 3',4',5'-OH |

| Peonidin | 3'-OCH3, 4'-OH |

| Petunidin | 3'-OCH3, 4'-OH, 5'-OH |

| Malvidin | 3',5'-OCH3, 4'-OH |

Chalcones

Chalcones, sometimes referred to as open-chain flavonoids, represent a significant subgroup of the flavonoid family. nih.gov Chemically, they are characterized by a C6-C3-C6 skeleton, which consists of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system. bohrium.comnih.gov This structure, specifically 1,3-diphenyl-2-propen-1-one, forms the core of all chalconoids. nih.govnih.gov The presence of this ketoethylenic moiety (–CO–CH=CH–) is a defining feature of chalcones. acs.orgjchemrev.com

Chalcones are considered bioprecursors for all other classes of flavonoids and isoflavonoids. bohrium.comnih.govresearchgate.net They are abundantly present in a variety of edible plants, including fruits and vegetables. nih.gov The colors of these polyphenolic compounds typically range from yellow to orange, contributing to the pigmentation of some plant corollas. acs.org

In terms of their chemical properties, chalcones exist as trans and cis isomers, with the trans isomer being the more thermodynamically stable and, therefore, more common form. nih.govjchemrev.com They are generally crystalline solids and are soluble in alcohols and some organic solvents. bohrium.com The unique structural characteristics of chalcones, which are relatively easy to construct from simple aromatic compounds, have made them a subject of interest in synthetic chemistry. nih.gov

Numerous naturally occurring chalcones have been isolated and identified, often featuring substituents such as hydroxyl, methoxyl, and prenyl groups. bohrium.com Some well-known examples of chalcones include:

Chalconaringenin: A key intermediate in flavonoid biosynthesis. researchgate.net

Isoliquiritigenin: Another important precursor in the biosynthesis of various flavonoids. nih.gov

The structural diversity of chalcones is vast, with some exhibiting unusual bonding and substitution patterns. bohrium.com This diversity contributes to their wide range of biological activities, which have been extensively studied.

Biosynthetic Relationships and Interconversion Pathways of Flavonoid Classes

The biosynthesis of flavonoids is a complex and highly regulated process that originates from the phenylpropanoid pathway. wikipedia.org This pathway begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA. wikipedia.orgsemanticscholar.org

The formation of chalcones is the first committed step in the flavonoid biosynthetic pathway. researchgate.net This crucial reaction is catalyzed by the enzyme chalcone (B49325) synthase (CHS), which facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a tetraketide intermediate. researchgate.netsemanticscholar.org This intermediate then undergoes cyclization to form naringenin chalcone. researchgate.netresearchgate.net

Once formed, chalcones serve as the central precursors for the synthesis of all other flavonoid classes through a series of enzymatic reactions. nih.govsemanticscholar.org The key interconversion pathways are as follows:

Chalcones to Flavanones: The enzyme chalcone isomerase (CHI) catalyzes the stereospecific cyclization of chalcones to form flavanones, such as naringenin. semanticscholar.orgbiotech-asia.org This isomerization is a critical branching point in the pathway.

Flavanones to Other Flavonoid Classes: From flavanones, the pathway diverges into several branches, each leading to a different class of flavonoids. semanticscholar.org

Flavones: Flavanones are converted to flavones by the action of flavone synthase (FNS). nih.gov

Dihydroflavonols: Flavanone 3-hydroxylase (F3H) hydroxylates flavanones to produce dihydroflavonols (also known as flavanonols). nih.govbiotech-asia.org

Isoflavones: In a branch primarily found in legumes, flavanones are converted to isoflavones via isoflavone synthase (IFS). nih.gov

Dihydroflavonols as a Central Intermediate: Dihydroflavonols are another key branch point in the pathway. nih.gov

Flavonols: Flavonol synthase (FLS) catalyzes the oxidation of dihydroflavonols to form flavonols. nih.gov

Leucoanthocyanidins (Flavan-3,4-diols): Dihydroflavonol 4-reductase (DFR) reduces dihydroflavonols to leucoanthocyanidins. nih.gov

Formation of Anthocyanins and Proanthocyanidins:

Anthocyanidins: Leucoanthocyanidins are converted to colored anthocyanidins by anthocyanidin synthase (ANS). frontiersin.org

Catechins (Flavan-3-ols): Leucoanthocyanidins can also be reduced to catechins by leucoanthocyanidin reductase (LAR). nih.gov

Proanthocyanidins (Condensed Tannins): These polymers are formed from both anthocyanidins and catechins. semanticscholar.org

The biosynthesis of different flavonoid classes is a competitive process, as they often share common precursors. For instance, dihydroflavonols are the substrate for both flavonol and anthocyanin biosynthesis, creating a competitive node between these two pathways. nih.gov The regulation of these biosynthetic pathways is complex, involving various enzymes and transcription factors that control the expression of the necessary genes. nih.gov

The following table summarizes the key enzymes involved in the primary flavonoid biosynthetic and interconversion pathways:

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. nih.gov |

| Cinnamate-4-hydroxylase | C4H | Catalyzes the production of 4-coumaric acid. nih.gov |

| 4-coumarate:CoA ligase | 4CL | Converts 4-coumaric acid to 4-coumaroyl-CoA. nih.gov |

| Chalcone synthase | CHS | Catalyzes the formation of naringenin chalcone. nih.gov |

| Chalcone isomerase | CHI | Isomerizes chalcones to flavanones. nih.gov |

| Flavanone 3-hydroxylase | F3H | Converts flavanones to dihydroflavonols. nih.gov |

| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates flavonoids at the 3' position of the B-ring. nih.gov |

| Flavonoid 3',5'-hydroxylase | F3'5'H | Hydroxylates flavonoids at the 3' and 5' positions of the B-ring. researchgate.net |

| Flavone synthase | FNS | Converts flavanones to flavones. nih.gov |

| Isoflavone synthase | IFS | Converts flavanones to isoflavones. nih.gov |

| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins. nih.gov |

| Flavonol synthase | FLS | Converts dihydroflavonols to flavonols. nih.gov |

| Anthocyanidin synthase | ANS | Converts leucoanthocyanidins to anthocyanidins. frontiersin.org |

| Leucoanthocyanidin reductase | LAR | Reduces leucoanthocyanidins to catechins. nih.gov |

Biosynthesis and Biogenesis of Flavonoids in Plants and Microorganisms

Precursor Pathways and Initiating Enzymatic Reactions

The journey to flavonoid synthesis begins with two fundamental metabolic pathways that provide the initial building blocks.

The phenylpropanoid pathway is central to the synthesis of a wide range of plant secondary metabolites, including flavonoids. nih.govnih.gov This pathway utilizes the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. nih.gov The initial steps of the general phenylpropanoid pathway convert L-phenylalanine into p-coumaroyl-CoA through the sequential action of three key enzymes: nih.gov

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the first committed step, the deamination of L-phenylalanine to produce trans-cinnamic acid. nih.gov

Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid to form p-coumaric acid. oup.com

4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA, the direct precursor for flavonoid biosynthesis. nih.gov

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including L-phenylalanine. bioone.orgnih.govnih.gov This pathway is absent in animals, making these amino acids essential components of their diet. nih.govnih.gov The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, into chorismate through a series of seven enzymatic steps. bioone.orgwikipedia.org Chorismate is a key branch-point metabolite that serves as the precursor for the synthesis of tryptophan, tyrosine, and L-phenylalanine. bioone.org The L-phenylalanine produced then enters the phenylpropanoid pathway to initiate flavonoid biosynthesis. nih.gov

Core Flavonoid Biosynthetic Enzymes and Their Catalytic Activities

Once the precursor p-coumaroyl-CoA is available, it enters the flavonoid-specific biosynthetic pathway, which involves a series of enzymes that build and modify the characteristic flavonoid skeleton.

Chalcone (B49325) Synthase (CHS): CHS is the first key enzyme in the flavonoid biosynthetic pathway. nih.govwikipedia.orgnih.gov It is a type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a naringenin (B18129) chalcone. mdpi.comfrontiersin.org This reaction establishes the fundamental C15 flavonoid backbone. wikipedia.org

Chalcone Isomerase (CHI): Following its synthesis, the naringenin chalcone undergoes a stereospecific intramolecular cyclization of its C ring, a reaction catalyzed by chalcone isomerase. nih.gov This step results in the formation of a flavanone (B1672756), specifically (2S)-naringenin, which is a central intermediate in the flavonoid pathway. nih.gov

Flavanone 3-Hydroxylase (F3H): F3H is a 2-oxoglutarate-dependent dioxygenase that plays a pivotal role at a branch point in the pathway. researchgate.netmdpi.com It catalyzes the hydroxylation of flavanones at the 3-position of the C-ring to produce dihydroflavonols. mdpi.comresearchgate.net For example, F3H converts naringenin into dihydrokaempferol. mdpi.com

Flavone (B191248) Synthases (FNS): Flavanones can also be converted into flavones through the action of flavone synthases. nih.gov There are two main types of FNS enzymes. FNS I, a soluble 2-oxoglutarate-dependent dioxygenase, and FNS II, a cytochrome P450 monooxygenase, both catalyze the desaturation of the C-ring of flavanones to introduce a double bond, forming flavones like apigenin (B1666066) from naringenin. nih.govfrontiersin.org

Dihydroflavonol Reductase (DFR): DFR is a key enzyme in the biosynthesis of anthocyanins and proanthocyanidins. nih.govnih.govfrontiersin.org It catalyzes the NADPH-dependent reduction of dihydroflavonols to their corresponding leucoanthocyanidins (also known as flavan-3,4-diols). mdpi.comoup.com The substrate specificity of DFR can influence the type of anthocyanin produced. frontiersin.org

Anthocyanidin Synthase (ANS): Also known as leucoanthocyanidin dioxygenase (LDO), ANS is another 2-oxoglutarate-dependent dioxygenase. It catalyzes the oxidation of leucoanthocyanidins to form the colored anthocyanidins, which are the direct precursors to the stable anthocyanin pigments found in many flowers and fruits. nih.govfrontiersin.org

Diversification of Flavonoid Structures Through Modification Enzymes

The vast diversity of flavonoid structures found in nature is the result of a series of modifications to the basic flavonoid skeleton. These modifications are catalyzed by a range of enzymes that add different functional groups to the core structure, thereby altering the flavonoid's chemical properties and biological activity. Key modification enzymes include glycosyltransferases, methyltransferases, and acyltransferases.

Glycosyltransferases (GTs) are responsible for attaching sugar moieties (e.g., glucose, rhamnose, galactose) to the flavonoid aglycone. This process, known as glycosylation, significantly increases the solubility and stability of flavonoids and can influence their subcellular localization and bioavailability. nih.gov The position and type of sugar attached can vary, leading to a wide array of flavonoid glycosides.

Methyltransferases (MTs) catalyze the addition of methyl groups to the hydroxyl groups of the flavonoid ring structure. O-methylation reduces the reactivity of the hydroxyl group and increases the lipophilicity of the flavonoid, which can affect its intracellular transport and bioactivity. nih.govresearchgate.net This modification is crucial for the synthesis of specific flavonoids with distinct physiological roles. nih.gov

Acyltransferases are involved in the acylation of flavonoids, where an acyl group is transferred to the flavonoid structure, often to the sugar moiety of a flavonoid glycoside. This modification can further enhance the stability and alter the solubility of the flavonoid.

The combinatorial action of these and other modification enzymes, such as hydroxylases and prenyltransferases, on different flavonoid precursors results in the extensive chemical diversity observed in this class of compounds. nih.govfrontiersin.org This structural diversification allows flavonoids to perform a wide range of functions in plants, from pigmentation to defense against pathogens and UV radiation. nih.govfrontiersin.org

| Enzyme Class | Function | Effect on Flavonoid Structure | Example Substrates |

|---|---|---|---|

| Glycosyltransferases (GTs) | Adds sugar moieties | Increases solubility and stability | Quercetin (B1663063), Kaempferol (B1673270) |

| Methyltransferases (MTs) | Adds methyl groups | Increases lipophilicity | Quercetin, Luteolin (B72000) |

| Acyltransferases | Adds acyl groups | Enhances stability | Anthocyanins |

| Hydroxylases | Adds hydroxyl groups | Alters redox potential | Naringenin, Kaempferol |

| Prenyltransferases | Adds prenyl groups | Increases membrane affinity | Genistein (B1671435), Naringenin |

Transcriptional and Post-Transcriptional Regulation of Flavonoid Biosynthesis

The biosynthesis of flavonoids is a tightly regulated process at both the transcriptional and post-transcriptional levels, ensuring that these compounds are produced in the correct amounts, at the right time, and in the appropriate tissues. ijfmr.comresearchgate.net

A key regulatory mechanism in the flavonoid biosynthetic pathway is the formation of a protein complex known as the MBW complex. oup.commdpi.com This complex consists of three types of transcription factors: R2R3-MYB proteins, basic helix-loop-helix (bHLH) proteins, and WD40 repeat proteins. oup.commdpi.comsemanticscholar.org The MBW complex activates the transcription of the structural genes that encode the enzymes of the flavonoid pathway, particularly the late biosynthetic genes responsible for the production of anthocyanins and proanthocyanidins. oup.comnih.gov

The R2R3-MYB component of the complex is often the determinant of specificity, directing the complex to the promoters of specific target genes. mdpi.comfrontiersin.org The bHLH and WD40 proteins are thought to stabilize the complex and enhance its transcriptional activity. mdpi.comfrontiersin.org Different combinations of MYB, bHLH, and WD40 proteins can form distinct MBW complexes, allowing for the differential regulation of various branches of the flavonoid pathway in response to developmental and environmental cues. oup.commdpi.comfrontiersin.org For instance, in Arabidopsis thaliana, the MBW complex composed of PAP1 (a MYB), GL3 (a bHLH), and TTG1 (a WD40) activates anthocyanin biosynthesis. oup.com

In recent years, microRNAs (miRNAs) have emerged as important post-transcriptional regulators of flavonoid biosynthesis. nih.gov miRNAs are small, non-coding RNA molecules that can bind to messenger RNA (mRNA) transcripts, leading to their degradation or the inhibition of their translation into proteins. nih.govrsc.org

Several miRNAs have been identified that target the mRNAs of key regulatory and structural genes in the flavonoid pathway. nih.govresearchgate.net For example, miR156 has been shown to target SPL9, a transcription factor that can modulate the expression of flavonoid biosynthetic genes. tandfonline.com By regulating the levels of these target mRNAs, miRNAs can fine-tune the production of flavonoids in response to various signals. nih.govresearchgate.net The interplay between miRNAs and their target genes adds another layer of complexity to the regulation of flavonoid metabolism, allowing for precise control over the accumulation of these compounds. researchgate.net

The biosynthesis of flavonoids is highly responsive to a wide range of environmental and developmental signals. researchgate.netcabidigitallibrary.org Light, particularly UV radiation, is a potent inducer of flavonoid biosynthesis, as these compounds can act as sunscreens to protect the plant from UV damage. cabidigitallibrary.orgresearchgate.net Temperature, nutrient availability, and biotic stresses such as pathogen attack can also influence the expression of flavonoid biosynthetic genes. nih.govresearchgate.net

Developmental cues also play a crucial role in regulating flavonoid production. researchgate.net For example, anthocyanin pigments often accumulate in flowers and fruits to attract pollinators and seed dispersers, and their synthesis is tightly controlled during plant development. researchgate.netnih.gov These external and internal signals are perceived by the plant and transduced through complex signaling pathways that ultimately converge on the regulatory machinery of the flavonoid biosynthetic pathway, including the MBW complex and miRNAs, to modulate the production of specific flavonoids. researchgate.netrsc.orgtandfonline.com

Evolutionary Aspects of Flavonoid Biosynthetic Pathways

The flavonoid biosynthetic pathway is believed to have played a critical role in the adaptation of plants to terrestrial life. nih.govfrontiersin.org The evolution of this pathway is characterized by gene duplication and neofunctionalization, leading to the diversification of flavonoid structures and functions. nih.govroyalsocietypublishing.org

The core enzymes of the flavonoid pathway, such as chalcone synthase (CHS) and chalcone isomerase (CHI), are thought to have evolved from enzymes involved in primary metabolism. frontiersin.org Subsequent gene duplication events provided the raw material for the evolution of new enzymatic functions, allowing for the production of an increasingly diverse array of flavonoid compounds. frontiersin.org For example, the expansion of the R2R3-MYB transcription factor family has been linked to the evolution of new regulatory networks controlling different branches of the flavonoid pathway. researchgate.net

Metabolism, Biotransformation, and Intracellular Dynamics of Flavonoids

Metabolic Fate of Flavonoids in Non-Human Organisms and In Vitro Systems

The metabolic fate of flavonoids has been extensively studied in various non-human organisms and using in vitro systems to understand their absorption, distribution, metabolism, and excretion (ADME) properties. In vitro studies, such as those using Caco-2 cell monolayers, have shown that the ability of flavonoids to pass across these intestinal cell models can depend on their structure, with only dimers and trimers showing the ability to cross in some cases. tandfonline.com For instance, procyanidin (B600670) dimer B2 was detected in human plasma after consumption of a cocoa beverage, supporting the potential for absorption of certain oligomeric forms. tandfonline.com

Studies in various animals and in vitro systems have revealed that flavonoids undergo extensive metabolism. nih.govnih.gov This metabolism can result in chemical forms significantly different from those found in plants, which are typically glycosides or aglycones. nih.gov In vitro studies using Caco-2 cells have also investigated the metabolism of C-glycosylated flavones, showing that compounds like orientin, isoorientin, and isovitexin (B1672635) can undergo phase I and phase II metabolism, resulting in hydroxylated, methoxylated, and sulfated compounds. mdpi.com Notably, some C-glycosidic flavones with ortho-dihydroxy groups showed sulfated metabolites in these in vitro systems. mdpi.com Furthermore, in vitro studies with human liver microsomes and S9 fractions have explored the liver metabolism of flavonoid C-glycosides, indicating that mono-glycosylic flavones are highly metabolized by UDP-glucuronosyltransferases (UGTs), while di-glycosylic forms may not be readily transformed by these enzymes under the tested conditions. mdpi.com

The biological activities observed in vitro using flavonoid glycosides or aglycones may not always be directly relevant to their effects in vivo due to this extensive metabolism. nih.gov The resulting metabolites, such as glucuronide, methyl, and sulfate (B86663) derivatives, can possess different properties compared to their parent compounds. nih.gov

Enzymatic Biotransformations (e.g., Glycosylation, Methylation, Sulfation)

Flavonoids undergo various enzymatic biotransformations, including glycosylation, methylation, and sulfation, which significantly impact their solubility, stability, and biological activities. mdpi.com These modifications are crucial for their metabolism and subsequent biological effects.

Glycosylation: This involves the attachment of sugar moieties to the flavonoid structure, primarily catalyzed by glycosyltransferases (GTs), particularly UDP-glycosyltransferases (UGTs) in plants and microorganisms. mdpi.compjmonline.org Glycosylation is a common biochemical transformation that forms glycoside bonds via the transfer of a saccharide from a donor substrate to an acceptor molecule like a flavonoid. pjmonline.org In nature, flavonoids often exist as glycosides. mdpi.com Enzymatic hydrolysis of these glycosidic bonds releases the flavonoid aglycone. mdpi.com In the context of Epimedium flavonoids, specific hydrolases like glucosyl hydrolase, rhamnosyl hydrolase, and xylosyl hydrolase are involved in the transformation of highly glycosylated flavonoids into less glycosylated forms. mdpi.com

Methylation: Methylation involves the addition of a methyl group, often to hydroxyl groups on the flavonoid structure, catalyzed by methyltransferases (MTs), such as catechol-O-methyltransferase (COMT). mdpi.commdpi.comnih.gov Methylation of ortho-hydroxyl groups on flavonoids can occur, and methylated flavonoids are primarily excreted. mdpi.com This modification can alter the activity and bioavailability of flavonoids. nih.gov

Sulfation: Sulfation involves the addition of a sulfate group, catalyzed by sulfotransferases (SULTs). mdpi.commdpi.com Sulfation, along with glucuronidation, increases the water solubility of flavonoids, promoting their excretion through bile and urine. mdpi.com Flavonoids may show a preference for sulfation over glucuronidation, although transformation to glucuronidation after sulfation is also possible. mdpi.com While sulfation of flavonoids is well-studied in animal metabolism, research on plant SULTs and their substrate specificity is ongoing. mdpi.com

These enzymatic reactions, particularly phase II metabolism like glucuronidation and sulfation, occur in the intestine and liver, leading to the formation of more polar compounds that are more easily transported and excreted. nih.govpjmonline.orgmdpi.comnih.gov

Role of Gut Microbiota in Flavonoid Transformation and Metabolite Generation in Experimental Models

The gut microbiota plays a significant role in the metabolism and biotransformation of flavonoids, particularly in experimental models. mdpi.comnih.govnih.gov Flavonoids that reach the colon are subject to extensive bioconversion by gut bacteria. nih.gov This interaction is bidirectional: flavonoids can influence the composition and abundance of gut microbiota, while the microbiota transforms flavonoids into various metabolites. nih.gov

Gut microbial enzymes, such as glycosidases, glucuronidases, and sulfatases, can hydrolyze flavonoid conjugates, releasing aglycones. mdpi.comtandfonline.com Beyond hydrolysis, gut microbiota can perform reduction, deketolization, decarboxylation, demethylation, and dehydroxylation reactions on flavonoids. mdpi.comnih.govnih.gov These transformations result in the generation of new microbial metabolites, including smaller phenolic compounds, which can have altered bioactivity and bioavailability compared to the original flavonoids. mdpi.comnih.govnih.govfrontiersin.org

Studies in animal models have shown that flavonoids can alter the structure and metabolic profiles of the gut microbiota. nih.govmdpi.commdpi.commdpi.com For example, luteolin (B72000) has been shown to modulate gut microbiota composition in a rat model of ulcerative colitis, favoring anti-inflammatory taxa. mdpi.com Quercetin (B1663063) has also been observed to influence gut microbiota and improve metabolic parameters in animal models, with the gut microbiota being crucial for the formation of bioactive monophenolic acids from flavonoids. mdpi.comoup.com In vitro simulated fermentation studies have also demonstrated that various flavonoids can influence the composition of human gut microbiota, increasing the abundance of beneficial bacteria like Bifidobacterium and Lactobacillus. frontiersin.org

The richness and diversity of the gut microbiota can influence the specific metabolites produced from flavonoids, as different microbial species possess distinct enzymatic capabilities. nih.gov This microbial metabolism is considered essential for the systemic effects of many flavonoids, as the circulating metabolites, rather than the parent compounds, are often responsible for observed biological activities. nih.govfrontiersin.org

Intracellular Transport and Subcellular Compartmentalization of Flavonoids in Plant Cells

In plant cells, flavonoids are synthesized primarily on the cytosolic side of the endoplasmic reticulum (ER) but often accumulate in the central vacuole. nih.govnih.govresearchgate.net The transport of flavonoids to their final destinations, particularly the vacuole, is a complex process involving specific mechanisms and transporter proteins. nih.govnih.govresearchgate.net

Transport Mechanisms to Vacuoles and Other Organelles

Several mechanisms have been proposed for the intracellular transport of flavonoids, especially to the vacuole. Two prominent models are the direct transport across the tonoplast (the vacuolar membrane) and vesicle-mediated transport from the ER. nih.govresearchgate.netunt.edu These models are not mutually exclusive and may operate depending on the flavonoid class, cell type, and developmental stage. nih.gov

Direct Transport: This model involves the movement of flavonoids across the tonoplast, often facilitated by specific membrane transporters. nih.govresearchgate.net This process may require a proton gradient across the tonoplast, generated by H+-ATPases and H+-PPases, to drive the transport of some flavonoids, particularly anthocyanins. nih.gov

Vesicle-Mediated Transport: This pathway involves the packaging of flavonoids into vesicles that bud off from the ER and subsequently fuse with the vacuole. nih.govresearchgate.netunt.eduontosight.ai Evidence for this mechanism includes the observation of flavonoid-containing vesicles in various plant species. nih.govunt.edunih.gov This route may serve as an alternative or additional pathway for vacuolar accumulation. nih.govnih.gov

Flavonoids can also be found in other cellular compartments, including the cytosol, chloroplasts, nucleus, and cell wall, depending on their specific function and structure. unt.edu The mechanisms for transport to these various locations are still being investigated. unt.edu

Ligandins and Transporter Proteins in Flavonoid Trafficking

Specific proteins are involved in the intracellular trafficking of flavonoids, acting as carriers or transporters.

Ligandins (Glutathione S-Transferase-like Proteins): These proteins, such as GSTs, are thought to play a crucial role in escorting flavonoids, particularly anthocyanins and proanthocyanidin (B93508) precursors, from the ER to the tonoplast. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net While initially thought to function through conjugation with glutathione (B108866), it is now understood that these proteins primarily bind specific flavonoids without catalyzing an enzymatic reaction, essentially acting as carriers or "ligandins" to protect and facilitate their movement through the cytosol. nih.govfrontiersin.org Examples include BZ2 in Zea mays, AN9 in Petunia hybrida, and TT19 in Arabidopsis thaliana. nih.govnih.govfrontiersin.org

Transporter Proteins: Various membrane transporter proteins are involved in the sequestration of flavonoids into the vacuole. These include:

ABC Transporters (ATP-Binding Cassette Transporters): These are primary active transporters that use ATP hydrolysis to move substrates across membranes. nih.govnih.gov Many flavonoid transporters belong to the ABCC subfamily (also known as multidrug resistance proteins or MRPs) and are associated with the uptake of flavonoids, including glycosides, glucuronides, and glutathione conjugates, into the vacuole. nih.govnih.govnih.gov

MATE Transporters (Multidrug and Toxin Extrusion Transporters): These are secondary active antiporters that utilize a proton gradient to facilitate flavonoid import into the vacuole. nih.govnih.govnih.gov Examples include AtTT12 in Arabidopsis thaliana and MtMATE1 and MtMATE2 in Medicago truncatula, which are involved in the transport of specific flavonoids like proanthocyanidin precursors and anthocyanins. unt.eduoup.com

These ligandins and transporter proteins work in concert to ensure the efficient and specific delivery of flavonoids to their sites of accumulation within the plant cell. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Flavonoid Action in Biological Systems

Modulation of Intracellular Signaling Cascades

Flavonoids have been shown to interact with and modulate several critical intracellular signaling pathways, including those involved in inflammation, proliferation, survival, and antioxidant defense nih.govnih.govspandidos-publications.comaging-us.comfrontiersin.orgresearchgate.net.

Nuclear Factor-kappa B (NF-κB) Pathway Interactions

The NF-κB pathway is a central regulator of inflammatory and immune responses. Flavonoids can act as inhibitors of NF-κB signaling. Studies have shown that flavonoids can inactivate the NF-κB pathway by inhibiting the phosphorylation of IKKα/β and IκBα, which are key steps in NF-κB activation frontiersin.org. This inhibition prevents the nuclear translocation of NF-κB dimers, such as p65/p50 and p52/RelB, thereby suppressing the expression of pro-inflammatory target genes frontiersin.org.

Specific flavonoids, including apigenin (B1666066), genistein (B1671435), quercetin (B1663063), chrysin, pinocembrin, galangin, pinobanksin, and nobiletin (B1679382), have been reported to suppress NF-κB signaling by inhibiting the phosphorylation of IκBα and p65 and reducing NF-κB nuclear translocation frontiersin.org. For instance, apigenin and genistein have been shown to interact with the IκBα/NF-κB complex, leading to decreased phosphorylation and attenuated nuclear translocation frontiersin.org. Proanthocyanidins have also been shown to modulate the NF-κB signaling pathway, contributing to their protective effects against inflammation scirp.org. Quercetin has been demonstrated to modulate the TLR-NF-κB signaling pathway in endothelial cells, affecting the expression of adhesion molecules involved in leukocyte-endothelial interaction nih.govpreprints.org.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The MAPK pathway is a critical regulator of various cellular processes, including growth, differentiation, apoptosis, and responses to stress nih.govfrontiersin.orgscilit.com. Flavonoids interact with different components of the MAPK cascade, including the ERK, JNK, and p38 pathways nih.govscilit.com. These interactions can lead to complex downstream effects.

Flavonoids can inhibit the activity of MAPKs, which operate downstream of reactive oxygen species (ROS) in the regulation of cell growth and differentiation frontiersin.org. For example, nobiletin has been shown to suppress MMP-9 expression by modulating p38 MAPK activity jst.go.jp. Luteolin (B72000) can reduce the phosphorylation of JNKs (JNK1 and JNK2) and inflammatory cytokines mdpi.com. Naringenin (B18129) inhibits p38 activity mdpi.com. The flavanol (-)-epicatechin (B1671481) has been shown to induce both ERK1/2 and CREB activation in cortical neurons cambridge.org. Quercetin and EGCG have also been identified as modulators of MAPK signaling scilit.com.

Nrf2/Keap1 Antioxidant Response Element Pathway Activation

The Nrf2/Keap1/ARE pathway is a master regulator of the cellular antioxidant response, protecting cells against oxidative stress and inflammation scirp.orgresearchgate.netnih.gov. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes conformational changes, leading to the stabilization and nuclear translocation of Nrf2 scirp.orgfrontiersin.org. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant enzymes and phase II detoxification proteins scirp.orgresearchgate.netnih.gov.

Flavonoids are known activators of the Nrf2 pathway scirp.orgresearchgate.netnih.gov. Flavonoids like quercetin and taxifolin (B1681242) activate Nrf2 by disrupting its interaction with Keap1 scirp.org. This leads to Nrf2 translocation to the nucleus and subsequent upregulation of genes such as HO-1 and NQO1, which are involved in neutralizing ROS and enhancing cellular repair mechanisms scirp.org. Proanthocyanidins activate the Nrf2/Keap1 pathway, promoting the expression of antioxidant enzymes like GSH, GPx, and CAT scirp.org.

PI3K/AKT Signaling Axis Engagement

The PI3K/AKT signaling pathway is a crucial regulator of cell survival, growth, proliferation, and metabolism nih.govfrontiersin.orgresearchgate.netmdpi.comnih.gov. Aberrant activation of this pathway is frequently observed in various diseases, including cancer frontiersin.orgnih.gov. Flavonoids have been shown to modulate the PI3K/AKT axis.

Flavonoids and their metabolites can modulate cell survival signaling through interactions with the PI3K/AKT pathway nih.gov. Apigenin, for instance, activates PI3K/AKT, promoting cell survival by inhibiting GSK-3β, which prevents Nrf2 degradation and stabilizes its function, thereby enhancing antioxidant responses scirp.org. Cardamonin, a chalcone (B49325) flavonoid, attenuates the PI3K/AKT/mTOR pathway, leading to anticancer activities mdpi.com. Licorice stem flavonoids have been shown to inhibit neuronal apoptosis by activating the PI3K-Akt signaling pathway aging-us.com. Quercetin, luteolin, kaempferol (B1673270), genistein, wogonin, daidzein, and flavopiridol (B1662207) have been explored as potential inhibitors of PI3Kγ kinase activity frontiersin.orgiiarjournals.org.

JAK-STAT Pathway Influence

The JAK-STAT signaling pathway is involved in mediating responses to cytokines and growth factors, playing roles in cell proliferation, differentiation, and immune responses mdpi.comnih.gov. Flavonoids have been shown to influence this pathway.

Several flavonoids can inhibit the abnormal activation of the JAK-STAT pathway nih.gov. Quercetin and EGCG have shown potential in inhibiting the JAK-STAT cascade mdpi.comnih.gov. Luteolin can deactivate STAT3 signaling by reducing its phosphorylation level nih.gov. Apigenin exerts negative regulation on the JAK/STAT pathway in leukemia cells by reducing the phosphorylation of JAK2, STAT3, and STAT5 mdpi.com. Quercetin has been shown to block IL-12-induced tyrosine phosphorylation of the JAK/STAT signaling cascade, including JAK2, TYK2, STAT3, and STAT4, thereby decreasing T cell proliferation and Th1 differentiation researchgate.net. Dietary quercetin has also been reported to potentiate the antiproliferative effect of interferon-α in hepatocellular carcinoma cells through activation of the JAK/STAT pathway by inhibiting SHP2 oncotarget.com.

Peroxisome Proliferator-Activated Receptors (PPARs) Interactions

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptor proteins that regulate the expression of genes involved in metabolism, inflammation, and cellular differentiation mdpi.commdpi.com. Flavonoids have been found to interact with PPARs, particularly PPAR-γ and PPAR-α.

Dietary flavonoids have been associated with health benefits, including effects mediated by the activation of PPAR-γ nih.govresearchgate.net. Flavonoid aglycones, such as quercetin and kaempferol, have been shown to increase PPAR-γ mediated gene expression nih.gov. However, studies suggest that flavonoids may affect PPAR-γ mediated gene transcription through a mode of action different from direct agonist binding, potentially by increasing PPAR-γ receptor mRNA expression or showing synergistic effects with endogenous PPAR-γ agonists nih.gov. Glucuronidation of flavonoids can diminish their effect on PPAR-γ mediated gene expression nih.gov. Luteolin, apigenin, and kaempferol have been identified as potential agonists for PPARγ and PPARα, influencing the expression of genes like GLUT-4 and FATP, which are involved in glucose and lipid metabolism mdpi.com.

Interactive Data Tables

Below are examples of how data from the text could be presented in interactive tables. (Note: Actual interactivity is a function of the display environment and not directly generated in this text output. The structure below represents the data that could populate such tables).

Table 1: Flavonoid Modulation of NF-κB Pathway

| Flavonoid | Mechanism of Action on NF-κB | Effect on Pathway Activity | Source |

| Apigenin | Inhibits IκBα and p65 phosphorylation, attenuates nuclear translocation, interacts with IκBα/NF-κB complex | Inhibition | frontiersin.orgpreprints.org |

| Genistein | Inhibits IκBα and p65 phosphorylation, attenuates nuclear translocation, interacts with IκBα/NF-κB complex | Inhibition | frontiersin.org |

| Quercetin | Inhibits IκBα and p65 phosphorylation, suppresses nuclear translocation, modulates TLR-NF-κB signaling | Inhibition | frontiersin.orgnih.govpreprints.org |

| Chrysin | Inhibits IκBα and p65 phosphorylation, suppresses nuclear translocation | Inhibition | frontiersin.org |

| Pinocembrin | Inhibits IκBα and p65 phosphorylation, suppresses nuclear translocation | Inhibition | frontiersin.org |

| Galangin | Inhibits IκBα and p65 phosphorylation, suppresses nuclear translocation | Inhibition | frontiersin.org |

| Pinobanksin | Inhibits IκBα and p65 phosphorylation, suppresses nuclear translocation | Inhibition | frontiersin.org |

| Nobiletin | Suppresses NF-κB signaling | Inhibition | frontiersin.org |

| Proanthocyanidin (B93508) | Modulates NF-κB signaling pathway | Modulation | scirp.org |

Table 2: Flavonoid Modulation of MAPK Pathway

| Flavonoid | MAPK Pathway Component Targeted | Effect on Pathway Activity | Downstream Effects | Source |

| Nobiletin | p38 MAPK | Reduction | Suppresses MMP-9 expression | jst.go.jp |

| Luteolin | JNKs (JNK1, JNK2) | Reduction | Reduces inflammatory cytokines | mdpi.com |

| Naringenin | p38 | Inhibition | Blocks migration (in glioblastoma cells) | mdpi.com |

| (-)-Epicatechin | ERK1/2, CREB | Activation | Increases CREB regulated gene expression (in neurons) | cambridge.org |

| Quercetin | MAPK (general) | Modulation | Complex downstream effects | scilit.com |

| EGCG | MAPK (general) | Modulation | Complex downstream effects | scilit.com |

Table 3: Flavonoid Activation of Nrf2/Keap1/ARE Pathway

| Flavonoid | Mechanism of Action on Nrf2/Keap1 | Effect on Pathway Activity | Upregulated Genes (Examples) | Source |

| Quercetin | Disrupts Keap1 interaction | Activation | HO-1, NQO1 | scirp.org |

| Taxifolin | Disrupts Keap1 interaction | Activation | HO-1, NQO1 | scirp.org |

| Proanthocyanidin | Activates Nrf2/Keap1 pathway | Activation | GSH, GPx, CAT | scirp.org |

| Apigenin | Stabilizes Nrf2 via PI3K/AKT | Activation (indirect) | Antioxidant responses | scirp.org |

Table 4: Flavonoid Engagement of PI3K/AKT Signaling Axis

| Flavonoid | Mechanism of Action on PI3K/AKT | Effect on Pathway Activity | Downstream Effects (Examples) | Source |

| Apigenin | Activates PI3K/AKT | Activation | Promotes cell survival | scirp.org |

| Cardamonin | Attenuates PI3K/AKT/mTOR | Attenuation | Anticancer activities | mdpi.com |

| Licorice stem flavonoids | Activates PI3K-Akt pathway | Activation | Inhibits neuronal apoptosis | aging-us.com |

| Quercetin | Inhibits PI3Kγ kinase | Inhibition | Potential anticancer effects | frontiersin.orgiiarjournals.org |

| Luteolin | Inhibits PI3Kγ kinase | Inhibition | Potential anticancer effects | frontiersin.orgiiarjournals.org |

| Kaempferol | Inhibits PI3Kγ kinase | Inhibition | Potential anticancer effects | frontiersin.orgiiarjournals.org |

| Genistein | Inhibits PI3Kγ kinase | Inhibition | Potential anticancer effects | frontiersin.orgiiarjournals.org |

| Wogonin | Inhibits PI3Kγ kinase | Inhibition | Potential anticancer effects | frontiersin.orgiiarjournals.org |

| Daidzein | Inhibits PI3Kγ kinase | Inhibition | Potential anticancer effects | frontiersin.orgiiarjournals.org |

| Flavopiridol | Inhibits PI3Kγ kinase | Inhibition | Potential anticancer effects | frontiersin.orgiiarjournals.org |

| Hesperetin (B1673127) and metabolite | Activates/phosphorylates Akt/PKB | Activation | Prevents neuronal apoptosis | nih.gov |

Table 5: Flavonoid Influence on JAK-STAT Pathway

| Flavonoid | Mechanism of Action on JAK-STAT | Effect on Pathway Activity | Downstream Effects (Examples) | Source |

| Quercetin | Inhibits JAK-STAT cascade, blocks IL-12-induced tyrosine phosphorylation (JAK2, TYK2, STAT3, STAT4), inhibits SHP2 | Inhibition/Activation | Decreases T cell proliferation, Th1 differentiation, potentiates IFN-α effects | mdpi.comnih.govresearchgate.netoncotarget.com |

| EGCG | Inhibits JAK-STAT cascade | Inhibition | Chemopreventive effects | mdpi.comnih.gov |

| Luteolin | Deactivates STAT3 signaling, reduces STAT3 phosphorylation | Inhibition | Reduces invasion of pancreatic cancer cells | nih.gov |

| Apigenin | Reduces JAK2, STAT3, STAT5 phosphorylation, impairs Src activation | Negative Regulation | Affects immune response | mdpi.com |

Table 6: Flavonoid Interactions with PPARs

| Flavonoid | PPAR Subtype Targeted | Mode of Interaction | Effect on Gene Expression | Source |

| Quercetin | PPAR-γ | Increases PPAR-γ mediated gene expression, increases PPAR-γ receptor mRNA expression, synergistic effects with agonists | Increase | nih.govresearchgate.net |

| Kaempferol | PPAR-γ | Increases PPAR-γ mediated gene expression | Increase | nih.gov |

| Luteolin | PPARγ, PPARα | Potential agonist activity | Increases PPARs mRNA expression, decreases lipid storage | mdpi.com |

| Apigenin | PPARγ, PPARα | Potential agonist activity | Increases PPARs mRNA expression | mdpi.com |

| Kaempferol | PPARγ, PPARα | Potential agonist activity | Increases PPARs mRNA expression, decreases lipid storage | mdpi.com |

Direct Protein Interactions and Enzyme Modulation

Flavonoids can directly bind to and modulate the activity of numerous proteins and enzymes, impacting various signaling pathways and metabolic processes.

Kinase Inhibition and Receptor Tyrosine Kinase Modulation

Flavonoids are known to act as inhibitors of various kinases, including receptor tyrosine kinases (RTKs). RTKs are crucial cell surface proteins often dysregulated in diseases like cancer. colby.edu Flavonoids can bind to the ATP-binding site of kinases, mimicking ATP and thereby blocking enzyme activity. nih.govresearchgate.net This interaction with the ATP-binding site is considered a key aspect of their effects, particularly in the context of anti-cancer properties. researchgate.netfrontiersin.org Examples of flavonoids studied for their kinase inhibitory activity include quercetin, hesperetin, and naringenin. frontiersin.orgnih.gov Quercetin, for instance, has been noted for its effectiveness in inhibiting PIM-1 kinase, with studies providing insights into its binding at the ATP-binding site. frontiersin.org Naringenin and hesperetin have been identified as inhibitors of HER2 tyrosine kinase, interfering with ATP binding. nih.gov

Impact on Cytochrome P450 Enzymes

Flavonoids can modulate the activity of cytochrome P450 (CYP450) enzymes, a superfamily of enzymes critical for the metabolism of a wide range of endogenous and exogenous compounds, including drugs. core.ac.uknih.gov This modulation can occur through the inhibition or induction of enzyme biosynthesis or by directly affecting catalytic activity. core.ac.uk The interaction mechanisms can vary, and the number and position of hydroxyl and methoxy (B1213986) groups on the flavonoid structure significantly influence their inhibitory actions towards specific CYP450 isoforms, such as CYP1A1, CYP1A2, CYP1B1, CYP2C9, and CYP3A4. nih.gov Studies have investigated the inhibitory effects of flavonoids like quercetin on CYP2E1 and CYP3A4. core.ac.uk The inhibition can be reversible, and the mechanism may be competitive, uncompetitive, or non-competitive, depending on the specific flavonoid and enzyme. core.ac.uk Molecular docking studies suggest different mechanisms of interaction within the active site of CYP450s for various flavonoids. nih.govrsc.org

Interactions with Nuclear Receptors (e.g., Estrogen Receptors)

Flavonoids can interact with nuclear receptors, including estrogen receptors (ERs), which are intracellular proteins that regulate gene expression upon binding to ligands like estrogen. frontiersin.org There are two main types of estrogen receptors, ERα and ERβ. frontiersin.org Some flavonoids, often referred to as phytoestrogens due to their structural similarity to estrogen, can bind to ERs and modulate their activity, potentially influencing estrogen-responsive genes. frontiersin.orgnih.gov Studies have explored the capability of various ligands of ERβ, including the flavonoid genistein, to interact with these receptors and potentially counteract processes like prostate cancer progression by mimicking the activity of endogenous ligands. wellesley.edu Computational methods, such as molecular docking, are used to identify potential flavonoid inhibitors of ERα based on their binding capability. jipbs.com

Gene Expression Regulation and Epigenetic Modification

Flavonoids can influence gene expression through various mechanisms, including direct transcriptional control and epigenetic modifications. nih.govresearchgate.net Epigenetic changes, which are heritable modifications affecting gene expression without altering the DNA sequence, include DNA methylation, histone modifications, and the action of non-coding RNAs. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov

Regulation of Genes Involved in Cell Growth and Differentiation

Flavonoids have been shown to influence the expression of genes critical for regulating cell cycle progression and differentiation ug.edu.plfrontiersin.orgresearchgate.netnih.gov. Studies using techniques such as microarray gene profiling and real-time qRT-PCR have demonstrated that flavonoids can significantly modulate the expression of numerous genes involved in cell cycle control at various stages and DNA replication regulation ug.edu.plfrontiersin.org.

For instance, genistein, an isoflavone (B191592), has been found to significantly modulate the activity of genes whose products are involved in different phases of the cell cycle and regulatory processes important for DNA replication and cell growth in a time- and dose-dependent manner ug.edu.plfrontiersin.org. It has been observed to reduce the expression of genes coding for MCM2-7 and MCM10 proteins, as well as other proteins involved in the S phase control ug.edu.plfrontiersin.org. Furthermore, genistein can induce cell cycle arrest, such as in the G2/M phase, which is accompanied by the activation of genes like CDKN1A, CDKN1C, CDKN2A, CDKN2B, and CDKN2C, and the down-regulation of specific mRNAs for this stage ug.edu.plfrontiersin.org.

Flavonoids can also influence gene expression related to specific cellular functions, such as glycosaminoglycan (GAG) metabolism. Studies have shown that selected flavonoids can influence the expression of genes involved in the GAG biosynthesis pathway, potentially contributing to the normalization of cellular GAG levels ug.edu.pl.

The modulation of gene expression by flavonoids can occur through various mechanisms, including the activation of transcription factors and the modulation of signaling pathways that ultimately affect gene transcription nih.govintec.edu.domdpi.commdpi.com.

Redox Modulatory Mechanisms

Flavonoids are well-known for their capacity to act as antioxidants and modulate cellular redox balance intec.edu.domdpi.commdpi.comnih.govnih.govfrontiersin.orgspandidos-publications.comfrontiersin.orgresearchgate.net. Their redox modulatory mechanisms involve several key actions.

Direct Free Radical Scavenging

One of the primary ways flavonoids exert antioxidant effects is by directly scavenging free radicals intec.edu.domdpi.comnih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.netuoanbar.edu.iq. Free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), are highly reactive molecules that can cause damage to cellular components intec.edu.donih.govnih.gov. Flavonoids can stabilize these reactive species by donating a hydrogen atom or an electron intec.edu.domdpi.commdpi.comnih.govuoanbar.edu.iq. This reaction converts the flavonoid into a more stable, less-reactive radical mdpi.comuoanbar.edu.iq. The presence of hydroxyl groups, particularly in specific positions on the flavonoid structure, contributes significantly to their radical-scavenging ability mdpi.comnih.govuoanbar.edu.iq.

Metal Chelation

Flavonoids also exhibit metal-chelating properties, which contribute to their antioxidant activity intec.edu.donih.govnih.govfrontiersin.orgfrontiersin.orguoanbar.edu.iqmdpi.comnih.govplos.org. Transition metals like iron and copper can catalyze the generation of highly reactive hydroxyl radicals through Fenton and Haber-Weiss reactions, contributing to oxidative stress nih.govfrontiersin.orguoanbar.edu.iqnih.govplos.org. Flavonoids can bind to these metal ions, forming stable complexes, thereby preventing them from participating in these radical-generating reactions nih.govfrontiersin.orguoanbar.edu.iqmdpi.comnih.govplos.org. Specific structural features, such as the presence and position of hydroxyl groups and the C2-C3 double bond, influence the metal-chelating ability of flavonoids frontiersin.orgnih.gov.

Effects on Cellular Processes in Experimental Models

Experimental models, including various cell lines, have been instrumental in elucidating the effects of flavonoids on fundamental cellular processes such as proliferation and apoptosis ug.edu.plspandidos-publications.comresearchgate.netmdpi.com.

Modulation of Cell Proliferation and Apoptosis Pathways in Cellular Models

Flavonoids have been extensively studied for their ability to modulate cell proliferation and induce apoptosis in various cellular models, particularly in the context of cancer research spandidos-publications.comresearchgate.netresearchgate.netnih.govnih.govacs.orgspandidos-publications.comfrontiersin.org. They can influence cell growth signaling pathways that are often deregulated in conditions like cancer nih.govspandidos-publications.comresearchgate.netnih.govfrontiersin.orgmdpi.com.

Studies have shown that certain flavonoids can inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis) spandidos-publications.comresearchgate.netnih.govnih.govacs.orgspandidos-publications.comfrontiersin.org. These effects can be mediated through the modulation of various signaling pathways, including those involving protein kinases such as the MAPK, PI3K/Akt, and NF-κB pathways nih.govmdpi.comfrontiersin.orgresearchgate.netnih.govnih.govfrontiersin.orgmdpi.comnih.gov. Flavonoids can influence the activity and phosphorylation state of key proteins in these cascades, ultimately affecting cellular functions and gene expression related to cell survival, growth, and apoptosis nih.govresearchgate.netnih.govnih.govfrontiersin.orgmdpi.com.

For example, some flavonoids have been shown to induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins researchgate.netnih.govspandidos-publications.com. They can activate caspase cascades, which are central to the execution phase of apoptosis researchgate.netnih.govspandidos-publications.com. Furthermore, flavonoids may influence pathways related to cell cycle arrest, preventing uncontrolled cell division ug.edu.plfrontiersin.orgresearchgate.netspandidos-publications.com.

Experimental data from various cell lines, such as human dermal fibroblasts (HDFa), HeLa (cervical cancer), and breast cancer cells, have provided insights into the specific effects of different flavonoids on cell proliferation and apoptosis pathways ug.edu.plresearchgate.netnih.govacs.orgspandidos-publications.com. These studies often involve assessing markers of cell cycle progression, apoptosis-related protein levels, and caspase activity ug.edu.plfrontiersin.orgresearchgate.netnih.govacs.orgspandidos-publications.com.

Here is a table summarizing some research findings on the effects of specific flavonoids on cell proliferation and apoptosis in cellular models:

| Flavonoid | Cellular Model | Observed Effect(s) | Key Mechanism(s) Involved | Source |

| Genistein | Human Dermal Fibroblasts (HDFa) | Modulates gene expression related to cell cycle and DNA replication, G2/M arrest | Influence on genes like MCM2-7, MCM10, CDKN1A, CDKN1C, CDKN2A, CDKN2B, CDKN2C, GADD45A | ug.edu.plfrontiersin.org |

| Kaempferol | Human Dermal Fibroblasts (HDFa) | Modulates global gene expression | Affects a high number of genes | ug.edu.pl |

| Chrysin | HeLa cells, U937 cells | Reduces cell viability, induces apoptosis | Increased DNA fragmentation, induction of p38 and NF-κB/p65, activation of caspase-3, downregulation of x-IAP, inactivation of Akt | nih.gov |

| EGCG | HT-29 cells, 293T cells, A549 cells | Induces apoptosis, decreases cell proliferation | Akt, ERK1/2, p38 MAPK inhibition, modulation of Bax/Bcl-2, caspases, cytochrome c release, reduction of Bcl-xL, inhibition of NF-κB/p65 nuclear translocation | nih.gov |

| Epicatechin | HeLa cells, MKN-45 cells, HCT-116 cells | Antiproliferative, contributes to apoptosis | H₂O₂-mediated oxidative stress, targeting Akt and NF-κB signaling, synergistic effects with other compounds | nih.gov |

| Baicalein (B1667712) | SCC-4 cells, PCa cells | Pro-apoptotic | Modulation of Bcl-2 family (elevates Bax, lowers Bcl-2), cytochrome c release, caspase activation, increased DR5 and TRAIL, elevated ROS, induced ER stress | nih.gov |

| Isorhamnetin | Human breast cancer cells | Inhibits cell proliferation, induces cell cycle arrest (G2/M), induces apoptosis and autophagy | Docking in ATP binding pocket of PI3Kγ, decreased levels of PI3Kγ-p110, phospho-PI3K, phospho-AKT, phospho-mTOR, phospho-p70S6K, phospho-ULK | researchgate.net |

| Genkwanin | Human breast cancer cells | Inhibits cell proliferation, induces cell cycle arrest (G2/M), induces apoptosis and autophagy | Docking in ATP binding pocket of PI3Kγ, decreased levels of PI3Kγ-p110, phospho-PI3K, phospho-AKT, phospho-mTOR, phospho-p70S6K, phospho-ULK | researchgate.net |

| Acacetin | Human breast cancer cells | Inhibits cell proliferation, induces cell cycle arrest (G2/M), induces apoptosis and autophagy | Docking in ATP binding pocket of PI3Kγ, decreased levels of PI3Kγ-p110, phospho-PI3K, phospho-AKT, phospho-mTOR, phospho-p70S6K, phospho-ULK | researchgate.net |

Influence on Cell Cycle Progression in In Vitro Systems

Flavonoids have been observed to influence cell cycle progression in various in vitro systems, particularly in the context of cancer research. Their effects often involve the modulation of key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) and cyclins. Alterations and deregulation of CDK activity are considered hallmarks of neoplasia. phcogrev.com

Studies have shown that flavonoids can perturb checkpoints at both the G1/S and G2/M phases of the cell cycle in cultured cancer cell lines. phcogrev.com Specific flavonoids, including silymarin, genistein, quercetin, daidzein, luteolin, kaempferol, apigenin, and epigallocatechin 3-gallate, have been found to impact these checkpoints. phcogrev.com For instance, kaempferol has been reported to downregulate the expression of cyclin D, E, and A in human colon cancer cells (HT-29). mdpi.com Other flavonoids like daidzein, cyanidin, luteolin, and taxifolin have also been found to downregulate cyclins. mdpi.com

The mechanism by which flavonoids influence the cell cycle often involves the inhibition of CDK activity. phcogrev.com Flavopiridol, a synthetic flavonoid analog, can induce cell cycle arrest during either G1 or G2/M by inhibiting all CDKs. phcogrev.com Some flavonoids induce G1 cell cycle arrest, correlating with the inhibition of CDK2 activity by 40-60% in human melanoma cells. nih.gov Flavonoids causing G2/M accumulation did not show this effect on CDK2. nih.gov The inhibition of CDK2 appears to be linked to the upregulation of CDK inhibitors such as p27(KIP1) and p21(CIP1). nih.gov Inhibition of CDK1 by certain flavonoids, including kaempferol, apigenin, and genistein, which inhibited this kinase by 50-70%, was attributed to the phosphorylation of the kinase on the Tyr15 residue. nih.gov

Prunin (B191939), a flavanone (B1672756), has been shown to influence cell cycle regulation by interacting with various CDKs and cyclins. It can inhibit CDK4, CDK6, and cyclin D by increasing p21 expression in the G1 phase. mdpi.com At the G1/S checkpoint, prunin suppresses CDK2-Cyclin E by increasing p21 expression, and CDK2-Cyclin A activity is restricted by the p27 marker. mdpi.com This highlights the potential of flavonoids to induce cell cycle arrest by modulating these regulatory proteins. mdpi.com

Here is a summary of some flavonoids and their observed effects on cell cycle regulation in in vitro studies:

| Flavonoid | Observed Cell Cycle Effect (In Vitro) | Affected Regulators (Examples) | Citation |

| Silymarin | Perturbs G1/S and G2/M checkpoints | Not specified in snippet | phcogrev.com |

| Genistein | Perturbs G1/S and G2/M checkpoints, G2 arrest | Inhibits CDK1 | phcogrev.comnih.gov |

| Quercetin | Perturbs G1/S and G2/M checkpoints, G1 arrest | Inhibits CDK2 | phcogrev.comnih.gov |

| Daidzein | Perturbs G1/S and G2/M checkpoints, G1 arrest | Inhibits CDK2 | phcogrev.comnih.gov |

| Luteolin | Perturbs G1/S and G2/M checkpoints, G1 arrest | Inhibits CDK2 | phcogrev.comnih.gov |

| Kaempferol | Perturbs G1/S and G2/M checkpoints, G2 block | Downregulates cyclins D, E, A; Inhibits CDK1 | phcogrev.commdpi.comnih.gov |

| Apigenin | Perturbs G1/S and G2/M checkpoints, G2 block | Inhibits CDK1 | phcogrev.comnih.gov |

| Epigallocatechin 3-gallate | Perturbs G1/S and G2/M checkpoints | Not specified in snippet | phcogrev.com |

| Flavopiridol | Induces G1 or G2/M arrest | Inhibits all CDKs | phcogrev.com |

| Prunin | Induces G1/S and G2/M arrest | Inhibits CDK4, CDK6, CDK2, Cyclin D, E, A; Increases p21, p27 | mdpi.com |

| Hesperidin (B1673128) | Cell cycle arrest (G1, G2/M, or S) | Modulates cyclins, CDKs, CDK inhibitors | researchgate.net |

Role of Flavonoids in Plant Physiological Processes

Flavonoids are integral to numerous physiological processes in plants, contributing to their growth, development, and interactions with the environment. nih.govmdpi.com

Phytohormone Signaling Modulation (e.g., Auxin Transport Regulation)

Flavonoids play a significant role in modulating phytohormone signaling, particularly the transport of the plant hormone auxin (indole-3-acetic acid, IAA). usp.brfrontiersin.orgresearchgate.net Auxin transport is crucial for various aspects of plant growth and development, including tropic responses. usp.br

Flavonoids have been shown to act as endogenous regulators of auxin transport. nih.gov They can modulate the activity of auxin-transporting proteins, including P-glycoproteins (PGPs) and PIN-FORMED (PIN) proteins, which are auxin efflux carriers. usp.brfrontiersin.orgnih.gov Experimental evidence indicates that flavonoid modulation of auxin transport is tissue-specific and occurs in regions like root and shoot apices. usp.br Flavonols, a subgroup of flavonoids, are particularly effective auxin transport inhibitors. usp.br

Studies using Arabidopsis thaliana mutants deficient in flavonoid biosynthesis (e.g., tt4 mutants) have provided insights into the role of flavonoids in auxin transport. These mutants exhibit altered auxin transport and related phenotypes, such as reduced plant height and altered root development. nih.govoup.com Applying flavonoid precursors like naringenin to tt4 mutants can restore flavonoid synthesis and complement these phenotypes, suggesting that flavonoids negatively regulate auxin transport in vivo. nih.govoup.com

The mechanism involves flavonoids interfering with the activity of PIN proteins, which determine the rate, polarity, and symmetry of auxin flow. frontiersin.orgnih.gov Flavonoids can inhibit the activity of serine-threonine PINOID (PID) kinases, which regulate the localization of PIN proteins. frontiersin.orgunimi.it Ortho-dihydroxy B-ring-substituted flavonoids, such as quercetin, are particularly effective in affecting PID protein activity. frontiersin.org Flavonoids may also influence auxin gradients by reducing auxin catabolism. frontiersin.org

Flavonoids can compete with synthetic auxin transport inhibitors like 1-N-naphthylphthalamic acid (NPA) for binding sites on proteins involved in auxin transport. researchgate.net Phylogenetic analysis suggests that auxin transport mechanisms may have evolved in the presence of flavonoids. usp.brresearchgate.net

Here is a summary of the influence of flavonoids on auxin transport:

| Aspect | Flavonoid Influence | Affected Proteins/Mechanisms | Citation |

| Auxin Transport Regulation | Modulate transport of IAA, acting as endogenous regulators. | P-glycoproteins (PGPs), PIN-FORMED (PIN) proteins | usp.brfrontiersin.orgresearchgate.netnih.gov |

| Tissue Specificity | Effects observed in root and shoot apices. | Localized targets in these regions. | usp.br |

| In Vivo Evidence | tt4 mutants show elevated auxin transport, reversed by flavonoid precursor. | Suggests negative regulation of auxin transport. | nih.govoup.com |

| Molecular Targets | Interfere with PIN protein activity and localization. | PINOID (PID) kinases, PIN proteins. | frontiersin.orgnih.govunimi.it |

| Competition with Inhibitors | Can compete with synthetic auxin transport inhibitors like NPA for binding sites. | Proteins involved in auxin transport. | researchgate.net |

Stress Response Mechanisms (e.g., UV-B Protection, Cold Tolerance)

Flavonoids are crucial for plant survival under various environmental stresses, including UV-B radiation and cold temperatures. nih.govmdpi.comresearchgate.net Their protective roles are often linked to their potent antioxidant properties and their ability to absorb UV radiation. frontiersin.orgmdpi.comresearchgate.netmdpi.commdpi.combiorxiv.org

Under UV-B stress, plants increase the synthesis of UV-absorbing compounds, primarily flavonoids, to mitigate photoinhibitory and photooxidative damage. mdpi.combiorxiv.orgnih.govfrontiersin.orgfrontiersin.org Flavonoids accumulate in the epidermal cell layers of leaves and stems, acting as a screen to reduce the penetration of harmful UV-B radiation into deeper tissues, thereby protecting photosynthetic organs. mdpi.comfrontiersin.org

Beyond UV absorption, flavonoids also function as antioxidants, scavenging reactive oxygen species (ROS) generated under stress conditions. frontiersin.orgmdpi.comresearchgate.netmdpi.commdpi.combiorxiv.orgfrontiersin.orgfrontiersin.org ROS, such as superoxide (B77818) anion radical (O₂•⁻), singlet oxygen (O₂), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH), can cause oxidative stress and damage cellular components. mdpi.com Flavonoids help plants cope with this by quenching free radicals, chelating transition metal ions, inhibiting ROS-producing enzymes, and recycling other antioxidants. mdpi.com Dihydroxy B-ring-substituted flavonoids, like quercetin, are particularly effective antioxidants. frontiersin.orgbiorxiv.org